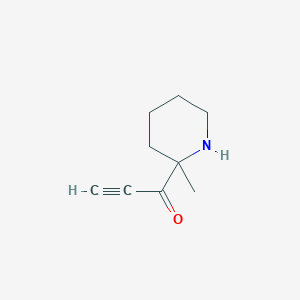
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-propynyl acrylate , belongs to the class of α,β-unsaturated ketones. Its chemical formula is C₉H₁₃NO , and its molecular weight is 151.21 g/mol . This compound features a piperidine ring with an alkyne group attached, making it intriguing for various scientific and industrial purposes.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes lead to the formation of 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one. One common method involves the reaction of 2-methylpiperidine with propargyl bromide or propargyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the desired compound.
b. Industrial Production
While not widely produced on an industrial scale, researchers and pharmaceutical companies synthesize this compound for specific applications. High-quality reference standards are available for accurate results in pharmaceutical testing .
Analyse Chemischer Reaktionen
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the alkyne group yields the corresponding alkene or alcohol.
Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen, allowing for functional group modifications.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Biological Studies: Investigations into its interactions with biological targets and pathways.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as an enzyme inhibitor, modulate cellular signaling pathways, or influence protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
While 1-(2-Methylpiperidin-2-yl)prop-2-yn-1-one is relatively unique, similar compounds include 1-(1-methylpiperidin-2-yl)propan-2-one (CAS No. 18747-42-7) . These compounds share structural features but differ in substituents and functional groups.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(2-methylpiperidin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)6-4-5-7-10-9/h1,10H,4-7H2,2H3 |
InChI-Schlüssel |
XBESRHRBVKJJDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCN1)C(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)





![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)

